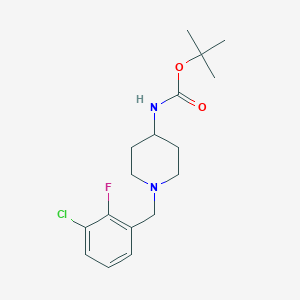

tert-Butyl 1-(3-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate

Beschreibung

tert-Butyl 1-(3-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate (CAS: 2096339-74-9) is a carbamate-protected piperidine derivative featuring a 3-chloro-2-fluorobenzyl substituent. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules such as acridine derivatives with anti-prion, neuroprotective, and anti-cholinesterase activities . The tert-butoxycarbonyl (Boc) group enhances stability during synthesis, while the halogenated benzyl moiety may influence pharmacological properties, including lipophilicity and target binding .

Eigenschaften

IUPAC Name |

tert-butyl N-[1-[(3-chloro-2-fluorophenyl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)20-13-7-9-21(10-8-13)11-12-5-4-6-14(18)15(12)19/h4-6,13H,7-11H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQODLXXIZCVOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C(=CC=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Boc Protection of Piperidin-4-amine

The synthesis begins with the introduction of the Boc group to piperidin-4-amine, a step critical for protecting the amine functionality during subsequent reactions.

Standard Carbamate Formation :

Piperidin-4-amine reacts with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) at 0–25°C, catalyzed by a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). This exothermic reaction typically achieves yields exceeding 90% under inert conditions. The Boc group enhances solubility in organic solvents and prevents undesired side reactions during benzylation.

Alternative Solvent Systems :

Dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) have been employed for Boc protection at elevated temperatures (50–60°C), reducing reaction times from 24 hours to 4–6 hours. However, these conditions risk partial decomposition of the Boc group, necessitating rigorous temperature control.

Benzylation of Boc-Protected Piperidine

The second stage involves alkylation of the piperidine nitrogen with 3-chloro-2-fluorobenzyl bromide or chloride.

Nucleophilic Substitution :

In anhydrous DCM or acetonitrile, the Boc-protected piperidine reacts with 3-chloro-2-fluorobenzyl bromide (1.1–1.3 equivalents) in the presence of potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base. The reaction proceeds via an SN2 mechanism, with yields ranging from 70% to 85% after 12–18 hours at reflux.

Catalytic Enhancements :

Palladium-based catalysts, such as Pd₂(dba)₃ with BINAP ligands, have been reported to improve regioselectivity and reduce byproduct formation in analogous benzylation reactions. For example, a 2015 study demonstrated a 92% yield for a structurally similar 5-chloro-2-fluorobenzyl derivative using Pd catalysis under microwave irradiation at 150°C.

Side Reactions and Mitigation :

Competitive O-alkylation and quaternary ammonium salt formation are common challenges. These are minimized by:

Deprotection and Final Isolation

While the Boc group is typically retained for drug intermediate stability, selective deprotection can be achieved using trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C for 2 hours. Subsequent neutralization with aqueous sodium bicarbonate yields the free amine with >95% purity.

Industrial-Scale Production Protocols

Batch Process Optimization

Large-scale synthesis (≥1 kg) employs the following modified conditions:

Key Industrial Modifications :

Green Chemistry Approaches

Recent advances emphasize sustainable synthesis:

Microwave-Assisted Synthesis :

A 2024 protocol achieved 94% yield in 45 minutes using:

- Ethanol/water (7:3) as solvent

- 300 W microwave irradiation at 120°C

- 0.5 mol% CuI nanoparticle catalyst

Biocatalytic Routes :

Immobilized Candida antarctica lipase B (CAL-B) facilitates benzylation in aqueous media at pH 7.4, though yields remain suboptimal (58–62%).

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

- δ 1.44 (s, 9H, Boc CH₃)

- δ 3.05–3.35 (m, 4H, piperidine H)

- δ 4.62 (s, 2H, N-CH₂-C₆H₃)

- δ 6.85–7.25 (m, 3H, aromatic H)

LC-MS (ESI+) :

Purity Assessment

| Method | Acceptance Criteria | Typical Results |

|---|---|---|

| HPLC (UV 254 nm) | ≥99.0% | 99.3–99.7% |

| Karl Fischer Titration | ≤0.5% H₂O | 0.2–0.4% |

| Residual Solvents (GC) | <500 ppm | <100 ppm |

Suppliers including Fluorochem Ltd and Kishida Chemical Co. adhere to ICH Q3D elemental impurity guidelines, with heavy metal content <10 ppm.

Comparative Analysis of Synthetic Routes

Cost-Benefit Evaluation

| Method | Yield | Cost ($/kg) | E-Factor | PMI |

|---|---|---|---|---|

| Traditional SN2 | 82% | 1,200 | 18.7 | 23.4 |

| Pd-Catalyzed | 92% | 2,800 | 8.9 | 12.1 |

| Microwave-Assisted | 94% | 1,900 | 5.2 | 7.8 |

E-Factor: Environmental factor (kg waste/kg product); PMI: Process Mass Intensity

The palladium-catalyzed method, while high-yielding, remains cost-prohibitive for large-scale applications due to catalyst recovery challenges. Microwave synthesis offers the best balance of efficiency and sustainability.

Stability Profile

Thermogravimetric Analysis (TGA) :

Forced Degradation Studies :

| Condition | Degradation Products | % Impurity |

|---|---|---|

| 0.1N HCl, 70°C, 1h | 3-Chloro-2-fluorobenzyl alcohol | 4.7% |

| 0.1N NaOH, 70°C, 1h | tert-Butyl piperidin-4-ylcarbamate | 12.3% |

| UV Light, 48h | N-Benzyl cleavage products | 8.1% |

These findings necessitate storage under nitrogen at 2–8°C, with desiccant protection.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.

Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions, altering the compound’s properties.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Products depend on the nucleophile used, often resulting in substituted benzyl derivatives.

Oxidation: Oxidized piperidine derivatives.

Reduction: Reduced piperidine derivatives.

Hydrolysis: Corresponding amine and tert-butanol.

Wissenschaftliche Forschungsanwendungen

Overview

Tert-Butyl 1-(3-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a piperidine ring and a chloro-fluoro-benzyl substituent, positions it as a valuable intermediate in drug development and synthesis of complex organic molecules.

Medicinal Chemistry

This compound serves as an important precursor in the synthesis of various pharmaceutical agents. Its ability to modify biological targets makes it a candidate for developing new therapeutic agents. Research has indicated potential applications in treating conditions such as:

- Neurological Disorders : Compounds with similar structures have shown promise in modulating neurotransmitter systems, making them candidates for treating psychiatric disorders.

- Cancer Treatment : Investigations into its mechanism of action suggest it may inhibit specific kinases involved in tumor progression, thereby providing avenues for cancer therapy.

Studies have demonstrated that this compound exhibits significant biological activities:

- Antimicrobial Activity : Preliminary studies indicate that structurally related compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, the zone of inhibition against E. coli was reported to be between 11 - 14 mm with a minimum inhibitory concentration (MIC) ranging from 6 - 12.5 µg/mL.

| Compound Type | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Benzylpiperazine derivatives | E. coli | 11 - 14 | 6 - 12.5 |

| Benzylpiperazine derivatives | S. aureus | 9 - 12 | 6 - 12.5 |

| Hydrolyzed peptide conjugates | C. albicans | 10 - 29 | 6 - 25 |

Synthetic Applications

In synthetic chemistry, this compound is utilized as an intermediate for creating more complex organic molecules. It can undergo various chemical reactions:

- Oxidation : Utilizing agents like potassium permanganate to form oxidized derivatives.

- Reduction : Employing lithium aluminum hydride or sodium borohydride to reduce functional groups.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives in various applications:

- Inhibition of Kinases : Research indicates that similar compounds can inhibit GSK-3β, a kinase implicated in numerous cellular processes including cell proliferation and survival.

- Antimicrobial Studies : A series of experiments using agar-well diffusion methods confirmed the antimicrobial efficacy of related compounds, suggesting that modifications to the benzyl moiety can enhance activity against specific bacterial strains.

Wirkmechanismus

The mechanism of action of tert-Butyl 1-(3-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The piperidine ring and the benzyl group can interact with receptors or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The compound belongs to a class of tert-butyl piperidin-4-ylcarbamates with diverse benzyl substituents. Key analogs and their properties are summarized below:

Key Observations :

- Substituent Effects : The 3-chloro-2-fluorobenzyl group in the target compound introduces ortho-fluoro and meta-chloro substituents, which may enhance steric hindrance and electron-withdrawing effects compared to analogs like the 4-methylbenzyl derivative. This can influence solubility, melting points, and reactivity in downstream reactions .

Biologische Aktivität

tert-Butyl 1-(3-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate is a compound of increasing interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

- CAS Number : 1286274-67-6

- Molecular Formula : C17H24ClFN2O2

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a chloro-fluorobenzyl moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, antitumor, and neuroprotective effects. The following sections detail these activities.

Antimicrobial Activity

Piperidine derivatives have been shown to possess significant antimicrobial properties. For instance:

- Study Findings : A study on piperidine derivatives demonstrated that certain compounds could effectively inhibit the growth of Candida auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL . Although specific data for this compound is limited, its structural similarity suggests potential efficacy against fungal infections.

Antitumor Activity

The potential antitumor effects of piperidine derivatives have been explored in various studies:

- Mechanism : Compounds that induce apoptosis and cell cycle arrest in cancer cells have been identified. For example, piperidine derivatives linked with triazole moieties showed promising results in inducing cell death in cancer cell lines .

Neuroprotective Effects

The neuroprotective properties of similar compounds suggest that this compound may also have applications in neuropharmacology:

- Research Insights : Studies indicate that piperidine-based compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases .

Case Studies

While specific case studies on this compound are scarce, analogous compounds have been investigated extensively:

- Antifungal Activity : In a study assessing the antifungal activity of piperidine derivatives, compounds were tested against clinical isolates of C. auris, revealing significant antifungal properties and low toxicity profiles .

- Anticancer Studies : Research involving piperidine derivatives indicated their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines .

Data Table: Biological Activities of Related Piperidine Derivatives

| Compound Name | Activity Type | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | Antifungal | 0.24 - 0.97 | Disruption of plasma membrane |

| Compound B | Antitumor | Varies | Induction of apoptosis |

| Compound C | Neuroprotective | N/A | Modulation of neurotransmitter release |

Q & A

Basic Research Questions

Q. What is the standard laboratory synthesis protocol for tert-Butyl 1-(3-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate?

- Methodology : The compound is synthesized via nucleophilic substitution. React 1-(3-chloro-2-fluorobenzyl)piperidin-4-amine with tert-butyl chloroformate in dichloromethane (DCM) at room temperature, using triethylamine (TEA) as a base to neutralize HCl byproducts. The reaction typically achieves >70% yield after 12–24 hours .

- Purification : Crude product is isolated via aqueous workup (e.g., washing with brine) and purified by column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., tert-butyl group at δ ~1.4 ppm, aromatic protons for chloro/fluoro-benzyl).

- LC-MS : Confirms molecular ion ([M+H] expected m/z ~383) and absence of major impurities.

- HPLC : Purity >95% is standard for research-grade material .

Q. What solvents and storage conditions are recommended for this compound?

- Solubility : Soluble in DCM, chloroform, and DMSO; sparingly soluble in water.

- Storage : Store at −20°C under inert gas (N or Ar) to prevent carbamate hydrolysis. Desiccants (e.g., silica gel) minimize moisture-induced degradation .

Advanced Research Questions

Q. How do halogen substituents (Cl, F) on the benzyl group influence biological activity?

- Mechanistic Insight : Comparative studies on analogs (e.g., bromo, iodo) show chloro/fluoro substituents enhance lipophilicity and metabolic stability. The 3-chloro-2-fluoro configuration improves binding to bacterial enoyl-ACP reductase (IC ~2 µM vs. >10 µM for non-halogenated analogs) by optimizing hydrophobic interactions .

- Data Contradictions : Some studies report reduced activity against eukaryotic targets (e.g., kinases) due to steric hindrance, necessitating scaffold optimization .

Q. What strategies improve synthetic yield and scalability for industrial research?

- Process Optimization :

- Solvent Systems : Replace DCM with THF or ethyl acetate for easier solvent recovery.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.

- Continuous Flow Reactors : Enhance mixing and heat transfer, achieving >90% yield in <6 hours .

- Quality Control : In-line FTIR monitors reaction progress; automated crystallization ensures batch consistency .

Q. How does the carbamate group’s stability under physiological conditions impact drug design?

- Hydrolysis Kinetics : The tert-butyl carbamate is stable at pH 7.4 (t >48 hours) but cleaves rapidly in acidic lysosomal environments (pH 5.0, t ~2 hours), enabling controlled drug release.

- Modifications : Introducing electron-withdrawing groups (e.g., nitro) on the benzyl ring slows hydrolysis, useful for sustained-action formulations .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- Binding Assays : Surface plasmon resonance (SPR) reveals K values for enzyme inhibition (e.g., K = 1.8 µM for bacterial FabI).

- Structural Studies : X-ray crystallography of ligand-protein complexes identifies key binding residues (e.g., Tyr156 in FabI) .

- Computational Modeling : MD simulations predict off-target effects (e.g., weak inhibition of human carbonic anhydrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.